4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole
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Overview
Description
4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound that contains a benzoxadiazole ring substituted with a morpholin-4-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole typically involves the reaction of 2,1,3-benzoxadiazole with morpholine and a sulfonylating agent. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the benzoxadiazole ring.
Scientific Research Applications
4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxadiazole ring can also participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-ylsulfonyl)-2,1,3-benzoxadiazole
- 4-(Morpholin-4-ylsulfonyl)-1,2,3-thiadiazole
- 4-(Morpholin-4-ylsulfonyl)aniline
Uniqueness
4-(Morpholin-4-ylsulfonyl)-2,1,3-benzoxadiazole is unique due to its combination of a benzoxadiazole ring and a morpholin-4-ylsulfonyl group. This combination imparts specific chemical properties, such as enhanced solubility and stability, which are not present in similar compounds. Additionally, the presence of the morpholine ring can increase the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C10H11N3O4S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H11N3O4S/c14-18(15,13-4-6-16-7-5-13)9-3-1-2-8-10(9)12-17-11-8/h1-3H,4-7H2 |
InChI Key |
RCEHNSNJFWFPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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